

In-Depth Technical Guide: 3-Fluoro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-nitrobenzonitrile**, a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. While a definitive crystal structure for **3-Fluoro-4-nitrobenzonitrile** is not publicly available, this document consolidates available data on its synthesis, physicochemical properties, and chemical reactivity. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed experimental protocols and a visual representation of its synthetic pathway.

Introduction

3-Fluoro-4-nitrobenzonitrile is a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. The presence of these three distinct functional groups—fluoro, nitro, and cyano—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing properties of the nitrile and nitro groups significantly activate the benzene ring, making the fluorine atom particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key reaction in the synthesis of various derivatives.^[1] This compound serves as a foundational component for synthesizing potential therapeutic agents, including anti-cancer and anti-inflammatory agents, and is a precursor for 1,2,6-trisubstituted benzimidazole derivatives.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-4-nitrobenzonitrile** is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[2] [3] [4] [5]
Molecular Weight	166.11 g/mol	[2] [3] [4] [5]
CAS Number	218632-01-0	[2] [3] [5]
Appearance	Solid	[4]
InChI	1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H	[3] [4]
InChIKey	OZXC0GPRBUSXLE-UHFFFAOYSA-N	[3] [4]
SMILES	C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-]	[2] [3]
Storage Temperature	2°C - 8°C	[2]

Crystal Structure

As of the date of this publication, a solved crystal structure for **3-Fluoro-4-nitrobenzonitrile** is not publicly available in crystallographic databases. While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, such data for the title compound has not been reported.[\[1\]](#) However, analysis of its derivatives through X-ray crystallography could provide valuable insights into bond lengths, bond angles, and intermolecular interactions.[\[1\]](#) Studies on closely related nitrobenzonitrile compounds have indicated that the nitro group is often slightly twisted out of the plane of the benzene ring.[\[1\]](#)

Synthesis

The synthesis of a related isomer, 4-Fluoro-3-nitrobenzonitrile, is well-documented and proceeds via the nitration of 4-fluorobenzonitrile. This process involves an electrophilic

aromatic substitution where the fluorine and nitrile groups direct the incoming nitro group.^[6] A similar synthetic strategy can be inferred for **3-Fluoro-4-nitrobenzonitrile**, likely starting from 3-fluorobenzonitrile.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile

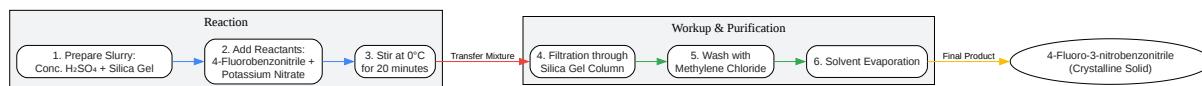
The following protocol is adapted from a known procedure for the synthesis of the isomer 4-fluoro-3-nitrobenzonitrile and provides a representative example of the nitration of a fluorobenzonitrile.^{[6][7]}

Materials:

- 4-Fluorobenzonitrile (12.5 g, 103 mmol)^{[6][7]}
- Potassium nitrate (10.4 g, 103 mmol)^{[6][7]}
- Concentrated sulfuric acid (125 ml)^{[6][7]}
- Silica gel^{[6][7]}
- Methylene chloride^{[6][7]}
- Ice bath^[6]
- Magnetic stirrer and stir bar^{[6][7]}

Procedure:

- A slurry is prepared by adding silica gel to concentrated sulfuric acid at 0°C in a quantity that still allows for magnetic stirring.^[7]
- To this stirred slurry, 4-fluorobenzonitrile is added, followed by the addition of potassium nitrate.^{[6][7]}
- The reaction mixture is stirred at 0°C for 20 minutes.^{[6][7]}


- To isolate the product, the reaction mixture is passed through a short column of silica gel to remove the sulfuric acid.[6][7]
- The product is then washed from the silica gel using methylene chloride.[6][7]
- The solvent is evaporated to yield the product as a crystalline solid.[6][7]

Results:

- Yield: 6.0 g[6][7]
- Melting Point: 86-88 °C[6][7]
- Appearance: Crystalline solid[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-fluoro-3-nitrobenzonitrile.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Applications in Research and Development

3-Fluoro-4-nitrobenzonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is primarily derived from the reactivity of the fluorine atom towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1]

Key Applications:

- Pharmaceutical Scaffolds: It serves as a foundational structure for the development of novel therapeutic agents.[\[1\]](#)
- Intermediate for Bioactive Molecules: It is a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.[\[1\]](#)
- Heterocyclic Synthesis: The compound is an excellent starting material for the synthesis of complex heterocyclic systems, such as 1,2,6-trisubstituted benzimidazoles, which are of significant interest in pharmaceutical development.[\[1\]](#)
- Other Industrial Uses: It is also used as an intermediate in the production of dyes and pesticides.[\[1\]](#)[\[2\]](#)

Conclusion

While the definitive crystal structure of **3-Fluoro-4-nitrobenzonitrile** remains to be elucidated, its importance as a versatile chemical intermediate is well-established. This guide has summarized the available information on its synthesis, properties, and applications. The provided experimental protocol for a related isomer and the synthetic workflow diagram offer practical insights for researchers. Further investigation into the solid-state structure of this compound through X-ray crystallography would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | Benchchem [benchchem.com]
- 2. 3-Fluoro-4-nitrobenzonitrile | 218632-01-0 | FF74956 [biosynth.com]
- 3. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-nitrobenzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304139#crystal-structure-of-3-fluoro-4-nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com